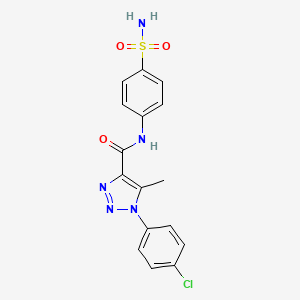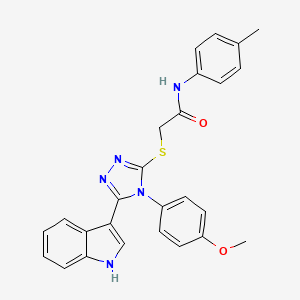![molecular formula C15H15BrN2O2S B2729886 [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-methylthiophen-2-yl)methanone CAS No. 2380096-32-0](/img/structure/B2729886.png)
[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-methylthiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-methylthiophen-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. This compound is a pyrrolidine derivative that contains a bromopyridine and a methylthiophene moiety. It has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-methylthiophen-2-yl)methanone is not fully understood. However, studies have shown that this compound exhibits cytotoxicity against cancer cells by inducing apoptosis. It has been found to inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival.
Biochemical and physiological effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which leads to the inhibition of cancer cell growth. This compound has also been found to exhibit anti-inflammatory and antioxidant properties, which may have potential in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-methylthiophen-2-yl)methanone compound has several advantages for lab experiments. It exhibits potent activity against cancer cells, making it a potential drug candidate for the treatment of cancer. This compound also exhibits anti-inflammatory and antioxidant properties, which may have potential in the treatment of various inflammatory diseases. However, the limitations of this compound include its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-methylthiophen-2-yl)methanone compound. One of the significant future directions is to study its potential as a drug candidate for the treatment of various types of cancer. Further studies are needed to understand its mechanism of action and optimize its pharmacokinetic properties. Another future direction is to study its potential in the treatment of various inflammatory diseases, such as arthritis and asthma. Additionally, studies are needed to investigate the safety and toxicity of this compound in preclinical and clinical studies.
In conclusion, this compound is a promising compound that has potential in various scientific research applications. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to optimize its pharmacokinetic properties and investigate its potential as a drug candidate for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-methylthiophen-2-yl)methanone has been reported in the literature using different methods. One of the methods involves the reaction of 3-bromopyridine-4-carboxylic acid with 1-(4-methylthiophen-2-yl)ethanone in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dichloromethane. The resulting product is then treated with pyrrolidine and triethylamine to obtain the desired compound.
Applications De Recherche Scientifique
The [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-methylthiophen-2-yl)methanone compound has been found to have potential in various scientific research applications. One of the significant applications is in the field of medicinal chemistry, where it has been studied as a potential drug candidate for the treatment of various diseases. Studies have shown that this compound exhibits potent activity against cancer cells, and it has been studied for its potential in the treatment of various types of cancer.
Propriétés
IUPAC Name |
[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2S/c1-10-6-14(21-9-10)15(19)18-5-3-11(8-18)20-13-2-4-17-7-12(13)16/h2,4,6-7,9,11H,3,5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTWXQNBPDFUNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(C2)OC3=C(C=NC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

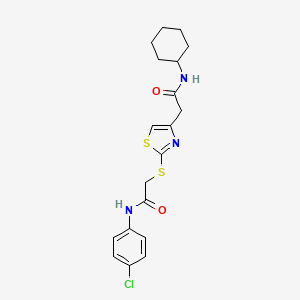
![3-{2-Oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2729805.png)
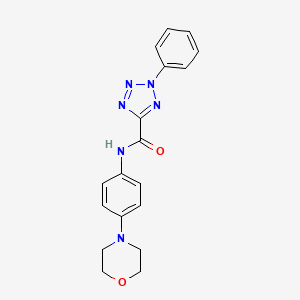
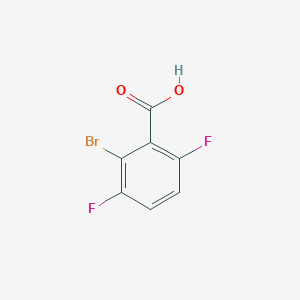
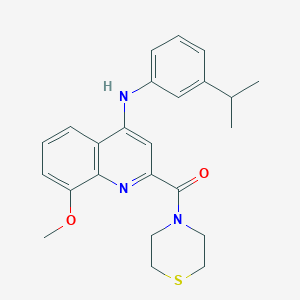
![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2729816.png)
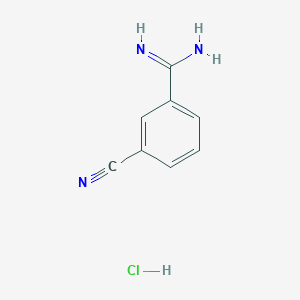
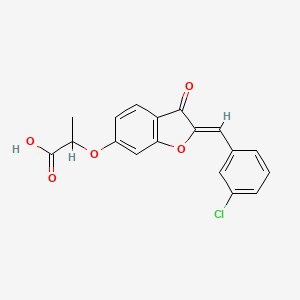
![Methyl 2-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]acetate](/img/structure/B2729819.png)
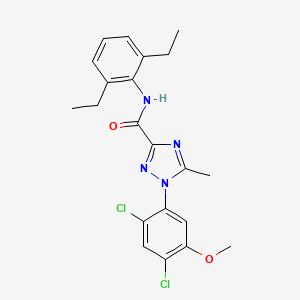

![tert-Butyl 6-ethyl-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/no-structure.png)
